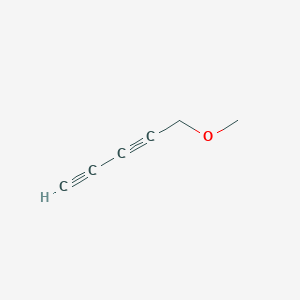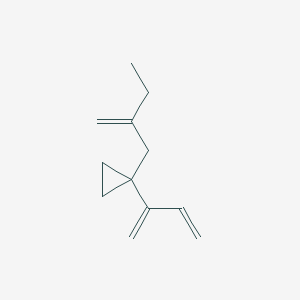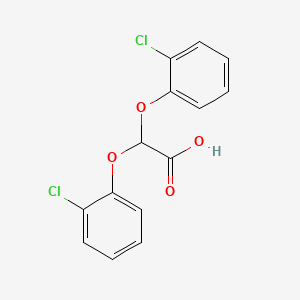
Bis(o-chlorophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(o-chlorophenoxy)acetic acid: is an organic compound with the molecular formula C14H10Cl2O4 . It is a derivative of phenoxyacetic acid, where two chlorine atoms are substituted at the ortho positions of the phenyl rings. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(o-chlorophenoxy)acetic acid can be synthesized through the reaction of o-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the ester linkage between the phenol and the acetic acid derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(o-chlorophenoxy)acetic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(o-chlorophenoxy)acetic acid is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of action of phenoxyacetic acid derivatives.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling unwanted vegetation makes it a valuable component in agricultural formulations.
Wirkmechanismus
Bis(o-chlorophenoxy)acetic acid exerts its effects by interacting with specific molecular targets in cells. It can act as a synthetic auxin, mimicking the action of natural plant hormones. This interaction disrupts nutrient transport and growth processes, leading to the desired biological effects. The compound’s mechanism of action involves binding to auxin receptors and modulating gene expression pathways related to growth and development.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.
Mecoprop: A phenoxy herbicide used for broadleaf weed control.
2,4,5-Trichlorophenoxyacetic acid: A compound with similar herbicidal activity but has been largely withdrawn due to toxicity concerns.
Uniqueness: Bis(o-chlorophenoxy)acetic acid is unique due to the specific positioning of chlorine atoms at the ortho positions of the phenyl rings. This structural feature imparts distinct chemical and biological properties, making it different from other phenoxyacetic acid derivatives. Its specific reactivity and applications in various fields highlight its importance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
47087-55-8 |
|---|---|
Molekularformel |
C14H10Cl2O4 |
Molekulargewicht |
313.1 g/mol |
IUPAC-Name |
2,2-bis(2-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-5-1-3-7-11(9)19-14(13(17)18)20-12-8-4-2-6-10(12)16/h1-8,14H,(H,17,18) |
InChI-Schlüssel |
XBYHGNVNQLXAGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(C(=O)O)OC2=CC=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
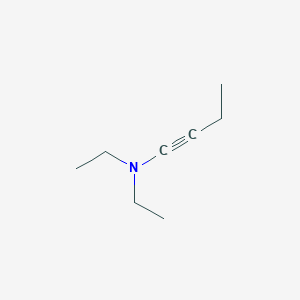

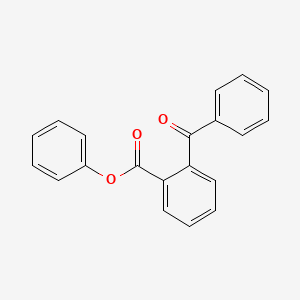
![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
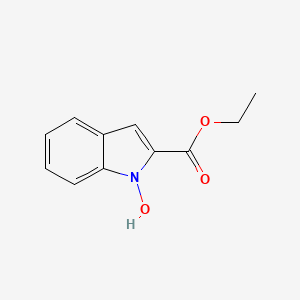
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)

